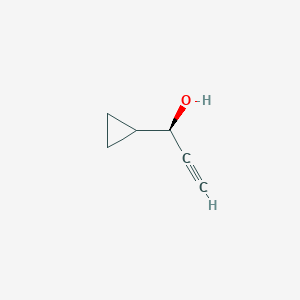
3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide (PPCP) is a chemical compound that has been studied for its potential use in scientific research. This compound has a unique structure and properties that make it useful for a variety of applications.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
The synthesis of complex piperidine derivatives, including those similar to 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide, has significant importance in medicinal chemistry. These compounds serve as critical scaffolds and intermediates in the design and development of new pharmaceuticals. For example, Smaliy et al. (2011) demonstrated a novel method for synthesizing rigid diamines, which are vital in medicinal chemistry, showcasing the relevance of piperidine derivatives in creating therapeutic agents (Smaliy et al., 2011).
Chemical Activation and Reactivity Studies
Piperidine and its derivatives' chemical reactivity, such as in the formation of lysine-specific Maillard reaction products, outlines their role in understanding complex chemical reactions and pathways. Nikolov and Yaylayan (2010) explored the activation of piperidine by formaldehyde, indicating the compound's potential in synthesizing biologically relevant molecules (Nikolov & Yaylayan, 2010).
Development of Novel Bioactive Templates
The synthesis of fused bicyclic piperidines for medicinal chemistry applications highlights the utility of pyridine and piperidine derivatives as novel cores for drug development. Zhou et al. (2015) synthesized an array of pyridyl-substituted fused bicyclic piperidines, aiming to enhance diversity in medicinal chemistry through new scaffolds with high sp^3 character, indicating their potential in drug design and discovery (Zhou et al., 2015).
Catalysis and Synthetic Chemistry
The compound and its analogs are also prominent in catalysis and synthetic chemistry, serving as intermediates in the synthesis of complex molecules. For instance, reactions between Grignard reagents and heterocyclic N-oxides, including pyridine N-oxides, have been utilized for the stereoselective synthesis of substituted pyridines, piperidines, and piperazines, offering a pathway to a diverse set of heterocycles in synthetic chemistry (Andersson, Olsson, & Almqvist, 2011).
Mechanism of Action
Target of action
Piperidine and pyridine derivatives are known to interact with a wide range of biological targets. For instance, some piperidine derivatives have been found to inhibit anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of action
The exact mode of action would depend on the specific target. In the case of ALK and ROS1 inhibition, the compound would likely bind to the active site of these kinases, preventing them from phosphorylating their substrates and thus inhibiting their activity .
Biochemical pathways
Again, the affected pathways would depend on the specific target. Inhibiting kinases like ALK and ROS1 could affect a variety of cellular signaling pathways involved in cell growth and survival .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of action
The molecular and cellular effects would depend on the specific target and the biochemical pathways affected. In general, inhibiting kinases like ALK and ROS1 could slow down or stop the growth of cancer cells .
properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(13-3-1-10-19(21)11-13)18-9-2-4-15(12-18)22-14-5-7-17-8-6-14/h1,3,5-8,10-11,15H,2,4,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMKVLJGMJRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2495571.png)
![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2495572.png)




![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2495584.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B2495586.png)
![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone](/img/structure/B2495588.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)


